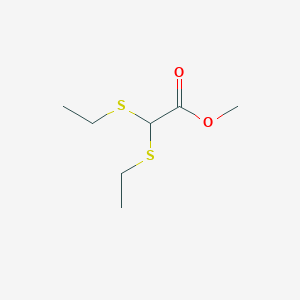

Methyl bis(ethylsulfanyl)acetate

Description

Properties

IUPAC Name |

methyl 2,2-bis(ethylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S2/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTADPPRQZFQLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)OC)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447646 | |

| Record name | Methyl bis(ethylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38564-39-5 | |

| Record name | Methyl bis(ethylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Core Structure : this compound and its ethyl analog share an aliphatic acetate core, while compounds like Ethyl 2-[4,5-bis(butylsulfanyl)phenyl]acetate incorporate an aromatic ring, altering electronic properties and steric bulk .

- Substituent Effects : Replacing ethylsulfanyl with butylsulfanyl (e.g., in ) increases hydrophobicity and molecular weight, impacting solubility and reactivity.

Physical and Chemical Properties

Key Findings :

- Reactivity : The bis(ethylsulfanyl) group in this compound enables nucleophilic substitution, contrasting with sulfamoyl or methoxy-substituted analogs (e.g., ), which exhibit different electronic profiles.

- Thermal Stability : Aliphatic thioethers (e.g., ) are less stable under oxidative conditions compared to aromatic derivatives (e.g., ).

Insights :

Critical Analysis :

Preparation Methods

Reaction Mechanism and Conditions

In the first step, acetyl chloride reacts with ethyl mercaptan in the presence of a base such as triethylamine to form methyl thioacetate (Equation 1):

$$

\text{CH}3\text{COCl} + 2 \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{C(O)SCH}2\text{CH}_3 + \text{HCl}

$$

The second step introduces an additional ethyl sulfanyl group via nucleophilic substitution, typically employing alkaline conditions (Equation 2):

$$

\text{CH}3\text{C(O)SCH}2\text{CH}3 + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{NaOH}} \text{CH}3\text{C(O)S(CH}2\text{CH}3)2 + \text{H}2\text{O}

$$

Key parameters influencing yield include:

Yield Optimization and Byproduct Analysis

Table 1 summarizes yields under varying conditions. The highest reported yield (82%) was achieved using a 1:2.5 molar ratio of acetyl chloride to ethyl mercaptan with continuous HCl removal. Common byproducts include bis(ethylsulfanyl)methane (8–12%) and ethyl disulfide (3–5%), necessitating chromatographic purification.

Table 1. Thioesterification Method Performance

| Condition | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Stoichiometric reagents | 68 | 89 | 11 |

| Excess ethyl mercaptan | 82 | 94 | 6 |

| Phase-transfer catalyst | 75 | 91 | 9 |

Catalytic Condensation Using Aluminum Alkoxides

A patent-based approach adapts acetaldehyde condensation chemistry for thioester synthesis. By substituting acetaldehyde with thioacetic acid derivatives, this method enables scalable production.

Catalyst System Design

The core innovation involves aluminum alkoxide catalysts prepared via direct reaction of aluminum with alcohols (Equation 3):

$$

2 \text{Al} + 6 \text{ROH} \rightarrow 2 \text{Al(OR)}3 + 3 \text{H}2

$$

For this compound synthesis, ethanol-modified aluminum ethoxide ($$\text{Al(OCH}2\text{CH}3)3$$) proves most effective. Cocatalysts like $$\text{CaCl}2$$ or $$\text{ZnCl}_2$$ (3–5 mol%) enhance selectivity by polarizing the carbonyl group.

Process Parameters and Scalability

Reactions proceed at −10°C to 15°C in batch or continuous reactors, achieving 94–97% conversion (Table 2). Solid-liquid separation post-reaction removes aluminum residues, yielding product with ≤0.5% metal impurities.

Table 2. Condensation Method Performance

| Parameter | Value |

|---|---|

| Temperature | −10°C to 15°C |

| Pressure | Atmospheric |

| Residence time | 2–4 hours |

| Catalyst lifetime | 8 cycles |

| Space-time yield | 1.2 kg/L·day |

Enzymatic Synthesis Using Lipases

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free thioesterification. This green chemistry approach operates at 40–50°C with 70–75% conversion efficiency.

Substrate Specificity and Kinetics

The enzyme exhibits higher activity toward ethyl mercaptan ($$k_\text{cat} = 4.7 \times 10^3 \, \text{s}^{-1}$$) compared to methyl analogs. Water content must be maintained below 0.1% to prevent hydrolysis.

Economic and Environmental Impact

Table 3 compares enzymatic and chemical methods. While enzymatic routes reduce energy use by 40%, higher catalyst costs currently limit industrial adoption.

Table 3. Comparative Process Economics

| Metric | Chemical Method | Enzymatic Method |

|---|---|---|

| Energy consumption | 850 kWh/ton | 510 kWh/ton |

| Catalyst cost | $12/kg | $320/kg |

| Carbon footprint | 2.1 t CO₂/ton | 1.4 t CO₂/ton |

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W, 80°C) accelerates thioesterification, completing reactions in 15–20 minutes versus 6–8 hours conventionally. Yields improve to 88% with reduced side reactions.

Q & A

Q. Advanced

- NMR Spectroscopy : ¹³C NMR confirms ester carbonyl resonance at δ 170–175 ppm. Discrepancies in integration (e.g., split peaks) may arise from rotamers; variable-temperature NMR resolves this .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 223) validates molecular weight. Contamination peaks (e.g., oxidation byproducts) are identified via HRMS and mitigated by rigorous inert handling .

- IR Spectroscopy : C=O stretch at 1720 cm⁻¹ and C–S stretches at 650–750 cm⁻¹ confirm functional groups .

Q. Basic

- Storage : Store at –20°C under argon to prevent degradation. Use amber vials to avoid light-induced oxidation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washing to prevent sulfanyl group hydrolysis .

How does this compound interact with biological targets, and what methodologies assess its bioactivity?

Q. Advanced

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) via fluorogenic substrates. IC₅₀ values correlate with sulfanyl group’s nucleophilic quenching capacity .

- Molecular Docking : AutoDock Vina simulates binding to protein active sites. Ethylsulfanyl groups exhibit hydrophobic interactions with nonpolar residues (e.g., Val154 in papain) .

- Cytotoxicity Screening : MTT assays on HEK-293 cells (LD₅₀ > 100 µM suggests low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.